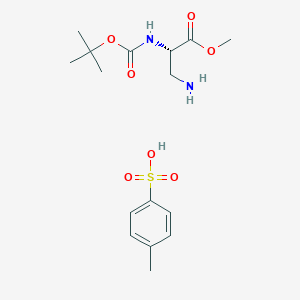

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate typically involves the following steps:

Protection of the amine group: The starting material, (S)-3-amino-2-hydroxypropanoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.

Esterification: The Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Formation of the tosylate salt: The final step involves reacting the methyl ester with p-toluenesulfonic acid to form the tosylate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of flow microreactors has been shown to improve the efficiency and sustainability of the synthesis process .

化学反应分析

Types of Reactions

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate undergoes various types of reactions, including:

Substitution reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.

Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Ester hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Ester hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.

Major Products Formed

Deprotection: The major product is the free amine.

Ester hydrolysis: The major product is the carboxylic acid.

科学研究应用

Medicinal Chemistry

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate is primarily utilized in the synthesis of biologically active compounds. Its structural features allow for the introduction of amino acids into peptide chains, facilitating the development of novel therapeutic agents.

Synthesis of Peptides

The compound serves as a key intermediate in the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under mild conditions, allowing for further functionalization or incorporation into larger peptide structures. This property is particularly valuable in the design of peptide-based drugs targeting specific diseases.

Anticancer Research

Research has demonstrated the potential anticancer activity of derivatives synthesized from this compound. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating significant antiproliferative effects .

Biochemical Applications

Beyond its role in drug synthesis, this compound is also employed in biochemical research for studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

The structural characteristics of this compound allow it to act as a substrate or inhibitor for specific enzymes. This property can be exploited to investigate enzyme kinetics and mechanisms, contributing to our understanding of metabolic processes.

Prodrug Development

Due to its ability to be metabolized into active forms, this compound can be utilized in prodrug strategies where it is designed to improve the pharmacokinetic properties of therapeutic agents. The controlled release of active metabolites can enhance efficacy while minimizing side effects.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

作用机制

The mechanism of action of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.

相似化合物的比较

Similar Compounds

- (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate

- (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)butanoate

Uniqueness

The tosylate salt form of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate offers enhanced solubility and stability compared to its non-tosylate counterparts. This makes it particularly useful in certain synthetic applications where solubility and stability are critical factors.

生物活性

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate, also known as (S)-Methyl 3-amino-2-((Boc)-amino)propanoate tosylate, is a compound of significant interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and research findings, emphasizing its role in enzymatic inhibition and other biological functions.

- Molecular Formula : C₉H₁₉ClN₂O₄

- Molecular Weight : 254.71 g/mol

- CAS Number : 181228-33-1

- Synonyms : Methyl (S)-2-(Boc-amino)-3-aminopropanoate hydrochloride

The compound exhibits biological activity primarily through its interaction with histone deacetylases (HDACs), which are crucial for regulating gene expression. HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure and reduced gene expression. Inhibition of HDACs can result in increased acetylation of histones and subsequent activation of gene transcription.

HDAC Inhibition

Research has shown that compounds similar to this compound can selectively inhibit various HDAC isoforms. For instance, azumamide analogs have demonstrated potent inhibitory effects on HDAC1–3, with IC₅₀ values ranging from 14 to 67 nM . This suggests that this compound may possess similar inhibitory properties.

Case Study: HDAC Inhibition Profile

A study evaluating the biological activity of azumamide analogs, which share structural similarities with this compound, illustrated their selective inhibition of HDAC isoforms. The results indicated that modifications in the stereochemistry of the β-amino acid scaffold significantly influence inhibitory potency .

| Compound | HDAC Isoform | IC₅₀ (nM) |

|---|---|---|

| Azumamide C | HDAC1 | 14 |

| Azumamide E | HDAC2 | 20 |

| Azumamide A | HDAC3 | 67 |

| (S)-Methyl Compound | Hypothetical* | TBD |

*Note: The IC₅₀ for (S)-Methyl compound is not yet determined but is expected to be in a similar range based on structural analogies.

Synthesis and Stability

The synthesis of this compound involves several steps, including the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The compound is typically stored under inert conditions at low temperatures to maintain stability .

属性

IUPAC Name |

methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.C7H8O3S/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,10H2,1-4H3,(H,11,13);2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBBALAKEQEUQA-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。